Verbenachalcone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H28O9 |
|---|---|
Molecular Weight |
544.5 g/mol |
IUPAC Name |
1-(2,4-dihydroxyphenyl)-3-[3-[4-[3-(2,4-dihydroxyphenyl)-3-oxopropyl]-2-methoxyphenoxy]-4-hydroxyphenyl]propan-1-one |
InChI |
InChI=1S/C31H28O9/c1-39-31-15-19(3-11-25(35)23-9-7-21(33)17-28(23)38)5-13-29(31)40-30-14-18(4-12-26(30)36)2-10-24(34)22-8-6-20(32)16-27(22)37/h4-9,12-17,32-33,36-38H,2-3,10-11H2,1H3 |
InChI Key |
IBCUKCLBAVTGLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)C2=C(C=C(C=C2)O)O)OC3=C(C=CC(=C3)CCC(=O)C4=C(C=C(C=C4)O)O)O |
Synonyms |
4,2',4',2' '',4' ''-pentahydroxy-3' '-methoxy-3-O-4' '-tetrahydrobichalcone verbenachalcone |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Verbenachalcone
Chromatographic Isolation Techniques for Verbenachalcone Purification
High-Performance Liquid Chromatography (HPLC) in Isolation
High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique widely utilized in the isolation and purification of natural products, including those from plant extracts. While initial isolation steps for compounds from Verbena species may involve conventional methods like column chromatography and solvent partitioning, HPLC is frequently employed in later stages for further purification to obtain compounds in a highly pure form nih.govmdpi.com. HPLC allows for the separation of compounds based on their differential interactions with a stationary phase as they are carried by a mobile phase. The precise conditions of HPLC, such as the stationary phase type, mobile phase composition, and flow rate, are optimized to achieve effective separation of the target compound from co-eluting impurities. In the context of isolating pure compounds, HPLC can be used in a preparative mode to collect fractions containing the compound of interest rsc.org. Although a specific protocol for preparative HPLC of this compound from Verbena littoralis was not detailed, HPLC analysis has been used for the determination of major components in extracts of other Verbena species and for confirming the identity of isolated compounds based on spectral data nih.govmdpi.com. HPLC was also mentioned in the characterization of oxidized lignin (B12514952) and resulting products acs.org.
Analytical Characterization of Isolated this compound (Methodology Focus)
Once isolated, this compound undergoes rigorous analytical characterization to confirm its structure, purity, and identity. Spectroscopic and spectrometric techniques are essential tools in this process.
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the detailed structure of organic compounds. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely used to elucidate the arrangement of atoms and their connectivity within the this compound molecule acs.org. NMR data, such as chemical shifts and coupling constants, provide information about the different types of protons and carbons present and their local chemical environments. For this compound, structural elucidation has been based on spectral data interpretation, including 1D and 2D NMR experiments acs.org. NMR data for this compound acquired using DMSO as the solvent has been reported acs.org.
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. While specific IR data for this compound from natural sources was not extensively detailed in the provided snippets, IR spectroscopy is a standard method used in the characterization of natural products, including other compounds isolated from Verbena species mdpi.com. IR spectra are also used to confirm the structures of synthetic compounds, including this compound researchgate.net. Absorption bands in the IR spectrum can indicate the presence of characteristic functional groups such as hydroxyl, carbonyl, and aromatic rings, which are expected in a dimeric dihydrochalcone (B1670589) structure like this compound nih.gov.
Mass Spectrometry (MS) for Molecular Confirmation
Mass Spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and obtaining information about its fragmentation pattern, which can aid in structural confirmation. For this compound, mass spectrometry has been used as part of the structural elucidation process acs.org. Various ionization techniques can be coupled with mass analyzers to generate mass spectra. Electron ionization mass spectrometry (EI-MS) and Electrospray Ionization (ESI-MS) are common methods used in natural product analysis mdpi.comrsc.org. PubChem lists GC-MS data for this compound nih.gov. ESI mass spectra of isolated compounds have been obtained using a Micromass Platform II mass spectrometer rsc.org. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (544.17333247 Da computed by PubChem nih.gov), and fragmentation ions that provide clues about its substructures.
Chromatographic Purity Assessment
Assessing the purity of isolated this compound is critical for ensuring the reliability of any subsequent studies or applications. Chromatography, particularly HPLC, is a primary method for purity assessment youtube.comchromatographyonline.comnih.govchromforum.orglcms.cz. Chromatographic purity is typically determined by analyzing the chromatogram obtained from HPLC analysis. A pure compound should ideally yield a single peak in the chromatogram under specific chromatographic conditions youtube.com. The presence of additional peaks indicates the presence of impurities youtube.comchromforum.org.
Modern HPLC systems equipped with detectors such as Diode Array Detectors (DAD) allow for spectral peak purity assessment chromatographyonline.comlcms.cz. This involves comparing the UV-Vis spectra acquired at different points across a single chromatographic peak chromatographyonline.comlcms.cz. If the spectra are consistent across the peak, it suggests that the peak represents a single compound and is spectrally pure youtube.comchromatographyonline.comlcms.cz. Inconsistency in spectra across the peak indicates co-elution of multiple compounds chromatographyonline.comlcms.cz. Mass spectrometry can also be coupled with chromatography (LC-MS or GC-MS) to provide additional information for purity assessment by analyzing the mass spectrum across a chromatographic peak rsc.orglcms.cz. Comparing the chromatogram and peak characteristics of the isolated compound to those of a known standard, if available, is also a method used in purity assessment chromforum.org.
Synthetic Strategies for Verbenachalcone and Its Analogues
Total Synthesis Approaches to Verbenachalcone
Total synthesis of this compound aims to construct the entire molecule from simpler precursors. This often involves the formation of the diaryl ether linkage and the chalcone (B49325) moieties through various chemical transformations.
Classical Organic Reaction Pathways
Classical organic reactions have been employed in the total synthesis of this compound and related diarylheptanoids. These methods typically involve a sequence of functional group interconversions and carbon-carbon bond forming reactions. While specific detailed classical pathways for this compound were not extensively detailed in the search results, the synthesis of chalcones in general often relies on the Claisen-Schmidt condensation. chemrevlett.comnih.govekb.egjapsr.inijbpsa.commdpi.commdpi.comresearchgate.net This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503). chemrevlett.comnih.govekb.egjapsr.inijbpsa.comresearchgate.net Given the structure of this compound, a classical synthesis would likely involve forming the two chalcone units and then establishing the diaryl ether bridge or vice versa, using reactions like Ullmann condensation or related coupling procedures for the ether linkage. nih.gov
Metal-Mediated Cross-Coupling Methodologies (e.g., Liebeskind–Srogl)
Metal-mediated cross-coupling reactions have proven to be powerful tools in the synthesis of complex molecules, including those with diaryl ether linkages. The Liebeskind–Srogl cross-coupling reaction, which typically involves the coupling of a thioester with an organoboronic acid, has been utilized in the synthesis of this compound and its analogues. nih.govresearchgate.netsemanticscholar.orgsemanticscholar.orgacs.org This methodology allows for the formation of carbon-carbon bonds under relatively mild conditions. Another metal-catalyzed approach for forming the diaryl ether linkage relevant to this compound is the copper-catalyzed Ullmann ether synthesis. nih.gov
Research findings indicate that the Liebeskind–Srogl cross-coupling methodology has been specifically applied to synthesize a trifluoromethyl analog of this compound. nih.gov This highlights the utility of this method for constructing the core structure of this compound, particularly the diaryl ether part.
Design and Synthesis of this compound Derivatives
The synthesis of this compound derivatives is often undertaken to explore structure-activity relationships and to develop compounds with potentially enhanced or altered biological properties. nih.govnih.govacs.org This involves modifying the core structure of this compound through the introduction of different substituents or alterations to the existing functional groups.
Structural Modifications for Biological Activity Modulation
Structural modifications of chalcones, including this compound, are performed to modulate their biological activity. nih.govnih.gov These modifications can involve altering the substitution patterns on the aromatic rings, changing the nature of the linker between the rings, or introducing new functional groups. Studies on this compound congeners have shown that modifications can impact their activity. researchgate.netnih.gov For instance, the synthesis of derivatives involving littorachalcone (B1250663) and o-deoxythis compound allowed for structure-activity relationship studies related to their effect on NGF-mediated neurite outgrowth. nih.gov
Introduction of Specific Functional Groups (e.g., Halogenation, Acetylation)
The introduction of specific functional groups like halogens or acetyl groups is a common strategy in the synthesis of chalcone derivatives to tune their properties. nih.govpropulsiontechjournal.com Halogenation, such as the introduction of fluorine in the form of a trifluoromethyl group, has been explored in this compound analogues. nih.govresearchgate.net This type of modification can influence factors like metabolic stability and cell penetration. nih.gov Acetylation, another common modification, involves the introduction of acetyl groups, which can alter the polarity and reactivity of the molecule. While specific examples of acetylation directly on this compound were not detailed in the provided results, acetylation is a standard technique for modifying hydroxyl groups in flavonoid synthesis, a class that includes chalcones. nih.gov
Data on the synthesis of a trifluoromethyl analog (C278) of this compound using Liebeskind-Srogl cross-coupling methodology demonstrates the incorporation of a -CF₃ group instead of hydroxyl groups on the terminal phenol (B47542) rings of the parent compound. nih.govresearchgate.net
Synthetic Methodologies for Novel Chalcone Congeners
Beyond direct modifications of this compound, synthetic methodologies are continuously developed for the creation of novel chalcone congeners with diverse structural features. chemrevlett.comekb.egjapsr.inijbpsa.commdpi.commdpi.comresearchgate.netacs.orgnih.govekb.egmdpi.com These methodologies often build upon the fundamental Claisen-Schmidt condensation but incorporate new catalysts, reaction conditions, or strategies to access a wider chemical space. chemrevlett.comnih.govekb.egjapsr.inijbpsa.commdpi.commdpi.comresearchgate.netmdpi.com
Recent advances in chalcone synthesis include the use of microwave irradiation, ultrasound irradiation, and various catalytic systems, including nanocatalysts and metal catalysis. chemrevlett.comijbpsa.commdpi.compropulsiontechjournal.comresearchgate.netnptel.ac.invapourtec.com Molecular hybridization, combining the chalcone scaffold with other pharmacologically relevant moieties like heterocycles (e.g., N, O, or S heterocycles), is also a significant approach for generating novel congeners with enhanced activities. japsr.inijbpsa.commdpi.commdpi.comacs.orgekb.eg
Research highlights various synthetic approaches for chalcones and their derivatives, including Claisen-Schmidt condensation under different conditions (e.g., using various bases like KOH, NaOH, or piperidine), microwave-assisted synthesis, ultrasonic-assisted synthesis, and metal-catalyzed coupling reactions. chemrevlett.comnih.govijbpsa.commdpi.comresearchgate.netpropulsiontechjournal.commdpi.com These methods enable the synthesis of a wide range of chalcone structures with diverse substitution patterns and functional groups.
Here is a table summarizing some synthetic approaches for chalcones and their derivatives mentioned in the search results:
This table is interactive and can be sorted by clicking on the column headers.
Yield Optimization and Scalability in this compound Synthesis
The synthesis of this compound, a bioactive diaryl ether natural product, has been the subject of several investigations aiming to develop efficient and scalable routes. Optimizing reaction yields and ensuring scalability are crucial for the practical production of this compound. Various synthetic strategies have been explored, with key steps often involving the formation of the diaryl ether linkage and the chalcone moiety.
Another approach to the synthesis of this compound has utilized the Liebeskind–Srogl cross-coupling reaction to form the diaryl ether linkage. nih.govamanote.com This method involves the coupling of a dithioester with an organoboronic acid. amanote.com In one reported synthesis using this methodology, the key Liebeskind–Srogl cross-coupling between a dithioester and 2,4-bis(methoxymethoxy)phenylboronic acid under neutral conditions, catalyzed by [Pd(PPh3)4] and CuTC in THF, provided a ketone intermediate in 73% yield. amanote.com This highlights the potential of palladium-catalyzed cross-coupling reactions in achieving reasonable yields for specific bond formations within the this compound structure.
Electrochemical methods have also been explored in the synthesis of diaryl ethers, which are structural components of this compound. Anodic oxidation of phenol derivatives has been employed as a key step in some synthetic routes. semanticscholar.orgmolaid.com While early electrochemical methods for diaryl ether formation could result in moderate yields and byproduct formation, investigations into optimized conditions, including the use of specific electrolytes and controlled potentials, have shown promise in improving yields and selectivity. semanticscholar.orgresearchgate.netacs.org For instance, optimizing thallium-mediated oxidative cyclization conditions in the synthesis of a related diaryl ether structure was shown to improve yields significantly, reaching up to 96% in one case. semanticscholar.org This suggests that electrochemical approaches, with careful optimization of parameters, could offer efficient routes to the diaryl ether core of this compound.
The chalcone moiety itself is typically formed via a Claisen–Schmidt condensation between a benzaldehyde (B42025) and an acetophenone derivative. nih.govnih.gov While this is considered a classical reaction, yields can vary widely depending on the substituents and reaction conditions (acid or base catalysis). nih.gov Research on chalcone synthesis has focused on developing improved protocols to achieve high yields and broader applicability, including the use of different catalysts, solvent systems (including solvent-free and aqueous conditions), and techniques like microwave irradiation or one-pot synthesis. nih.govnih.gov For example, some improved procedures for chalcone synthesis using Wittig reactions or modified aldol (B89426) condensations have demonstrated high yields and excellent purity. nih.gov
Scalability in this compound synthesis is closely linked to the efficiency and robustness of each step. Reactions that require harsh conditions, expensive reagents, or complex purification procedures can be challenging to scale up. Therefore, research efforts have focused on developing synthetic routes that utilize readily available starting materials, minimize the number of steps, employ efficient catalytic systems, and allow for straightforward isolation of intermediates and the final product. The reported eight-step synthesis starting from 3-(4-hydroxyphenyl)propanoic acid is described as flexible and scalable, suggesting that the chosen reactions and conditions are amenable to larger-scale production. researchgate.netmolaid.com
Yield optimization often involves systematic variation of reaction parameters such as temperature, reaction time, reactant concentrations, catalyst loading, base, additive, and solvent. nih.govucla.edu Design of Experiments (DoE) methodologies and even automated systems and machine learning are increasingly being applied to chemical reaction optimization to efficiently explore the parameter space and identify conditions that maximize yield and purity. nih.govucla.edunih.gov While specific detailed data on comprehensive yield optimization studies solely for this compound synthesis across all possible routes might be dispersed across various publications focusing on individual steps or methodologies, the general principles of optimizing condensation, coupling, and arylation reactions are applicable.
| Synthetic Strategy / Key Step | Reported Yield (%) | Notes | Source |
| Total Synthesis (8 linear steps) | 28 (overall) | Starting from 3-(4-hydroxyphenyl)propanoic acid | researchgate.netmolaid.comnih.gov |
| Liebeskind–Srogl Cross-Coupling (key step) | 73 | Formation of a ketone intermediate | amanote.com |
| Thallium-mediated Oxidative Cyclization (related) | Up to 96 | Optimization study on a diaryl ether | semanticscholar.org |
| Claisen–Schmidt Condensation (general chalcone) | <10 to ~100 | Yield varies greatly with conditions | nih.gov |
| Improved Chalcone Synthesis (Wittig/Aldol) | High yields | Improved protocols for chalcone formation | nih.gov |
Pre Clinical Biological Activities and Mechanistic Investigations of Verbenachalcone
Neurotrophic Potentiation and Neurite Outgrowth Stimulation
Verbenachalcone has been investigated for its capacity to enhance neurotrophic factor activity, specifically in promoting neurite outgrowth, a critical process for neuronal development and regeneration. acs.orgnih.gov
Effect on Nerve Growth Factor (NGF)-Mediated Processes
Studies have shown that this compound does not typically induce neurite outgrowth independently in neuronal cell models. acs.orgnih.gov However, it significantly potentiates the neuritogenic effects of Nerve Growth Factor (NGF). acs.orgnih.govnih.gov This potentiation is observed as a marked increase in the proportion of neurite-bearing cells when this compound is present alongside suboptimal concentrations of NGF, compared to treatment with NGF alone. acs.orgnih.govnih.gov This suggests a synergistic interaction between this compound and NGF in promoting neuronal differentiation and process extension. nih.gov
Assessment in Neuronal Cell Models (e.g., PC12, NS-1 Pheochromocytoma Cells)
The neurotrophic potentiation activity of this compound has been primarily assessed using pheochromocytoma-derived cell lines, such as PC12 and its subclone, NeuroScreen-1 (NS-1) cells. acs.orgnih.govnih.gov PC12 cells are a widely used model for studying neuronal differentiation and neurite outgrowth in response to NGF. tandfonline.comresearcher.life NS-1 cells offer improved sensitivity and response to NGF compared to the parental PC12 line. nih.gov
In these models, this compound has been shown to enhance NGF-dependent neurite outgrowth in a concentration-dependent manner. nih.gov For instance, a synthetic analog of this compound demonstrated significant enhancement of NGF-dependent neurite outgrowth in NS-1 cells at concentrations of 2 µM and above. nih.gov
Cellular Neuroprotection and Survival Enhancement
Beyond its effects on neurite outgrowth, this compound and its derivatives have also exhibited neuroprotective properties, enhancing neuronal cell survival under challenging conditions. nih.govnih.govnih.gov
Attenuation of Apoptosis and Cell Death Pathways
This compound and its synthetic analogs have been found to protect neuronal cells from apoptosis induced by conditions such as serum deprivation. nih.govnih.gov This neuroprotective function is accompanied by the attenuation of cell death pathways. nih.gov For example, a this compound derivative markedly suppressed serum-induced apoptosis in NS-1, PC12, and murine neuro-2A (N2a) cell lines. nih.gov
Modulation of Caspase Activity (e.g., Caspase-3/7 Inhibition)
A key mechanism underlying the neuroprotective effect of this compound involves the modulation of caspase activity. nih.govnih.gov Research indicates that this compound and its derivatives can suppress the activation of caspases, particularly caspase-3/7, which are central executioners in the apoptotic cascade. nih.govnih.gov This suppression of caspase activity contributes to enhanced neuronal cell survival. nih.govnih.gov While both this compound and its analogs show this suppressive effect, their precise mechanisms of action on caspase-3/7 activation may differ. nih.gov
Investigation of Intracellular Signaling Pathways
Investigations into the mechanisms by which this compound exerts its neurobiological effects have begun to explore the involvement of intracellular signaling pathways. The potentiation of NGF-induced neurite outgrowth by this compound appears to be dependent, at least in part, on the Mitogen-Activated Protein (MAP) kinase pathway. nih.govnih.gov Specifically, studies with a this compound analog suggest involvement of the MEK/ERK1/2 pathway. nih.gov This analog partially restored NGF-induced neurite outgrowth inhibited by MEK inhibitors and enhanced ERK phosphorylation under specific conditions. nih.gov
Furthermore, the neuroprotective effects of this compound and its analogs, particularly in countering cell growth arrest induced by inhibitors of MEK and PI3K, suggest the involvement of these pathways in survival. nih.gov While the this compound analog attenuated growth arrest caused by a PI3K inhibitor, it did not alter the phosphorylation of Akt, a classic downstream target of PI3K, suggesting an Akt-independent pathway for survival in this context. nih.gov These findings indicate that this compound may influence multiple signaling cascades related to both neurite outgrowth and cell survival. nih.gov
ERK Phosphorylation
Research using NeuroScreen-1™ (NS-1) cells, a subclone of PC12 pheochromocytoma cells, demonstrated that a trifluoromethyl analog of this compound, C278, promotes nerve growth factor (NGF)-dependent neurite outgrowth through a MEK signaling pathway. nih.govnih.gov This mechanism involves altering the short-term activation of extracellular signal-regulated kinase (ERK). nih.govnih.gov Specifically, short-term sequential exposure of NS-1 cells to the MEK inhibitor U0126, followed by C278 and NGF, enhanced ERK phosphorylation compared to treatment with only the MEK inhibitor and NGF. nih.govnih.gov This suggests that C278 interacts with the MEK-ERK pathway to augment NGF-induced neurite outgrowth. nih.govnih.gov
Phosphatidylinositol-3 Kinase (PI3K) Pathway Involvement (e.g., Akt Phosphorylation)
The Phosphatidylinositol-3 Kinase (PI3K) pathway is another crucial signaling route involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. mdpi.comfrontiersin.org Investigations into the this compound analog C278 have also touched upon its relationship with the PI3K pathway. nih.govnih.gov
Studies in NS-1 cells showed that while C278 attenuated cell growth arrest caused by exposure to the PI3K inhibitor LY294002, it did not alter the phosphorylation of Akt. nih.govnih.gov Akt is considered a classic downstream target of PI3K involved in cell survival signaling. nih.govnih.govmdpi.com This finding suggests that C278 promotes PI3K-mediated survival independently of Akt phosphorylation. nih.govnih.gov
Other Reported Biological Activities in Pre-clinical Models
Beyond its effects on MAPK and PI3K pathways in neuronal models, this compound and chalcones in general exhibit a range of other pre-clinical biological activities.
Antioxidant Properties and Radical Scavenging Assays
Chalcones are known to possess antioxidant properties, which are attributed to their chemical structure, particularly the presence of electron-rich phenolic groups. nih.gov These structures make them effective radical scavenging molecules. nih.gov Chalcones can also modulate the activity and gene expression of antioxidant enzymes, further enhancing their protective effects against oxidative damage. nih.gov Some studies on Verbena litoralis, the plant from which this compound is isolated, have reported antioxidant activity in plant extracts, including moderate free radical scavenging activity against DPPH. researchgate.netscielo.br While specific detailed research findings on the antioxidant properties of this compound itself were not extensively detailed in the provided snippets, the general antioxidant potential of chalcones is well-documented. nih.govresearchgate.netnih.gov
Anti-inflammatory Potential (General Chalcone (B49325) Context)
Chalcones, as a class of compounds, have demonstrated significant anti-inflammatory potential in various pre-clinical models. nih.govresearchgate.netnih.govnih.govsci-hub.sefrontiersin.orgresearchgate.netflowermed.com.br Their anti-inflammatory effects are mediated through the modulation of several molecular targets and signaling pathways involved in the inflammatory response. nih.govresearchgate.netnih.govsci-hub.sefrontiersin.orgresearchgate.net
Key mechanisms include the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govfrontiersin.org Chalcones can also suppress the activation of crucial inflammatory signaling pathways, including nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). nih.govresearchgate.netnih.govsci-hub.seresearchgate.net
Several enzymes involved in inflammation are targeted by chalcones, including Cyclooxygenase (COX) and Lipooxygenase (LOX), which are key enzymes in the arachidonic acid metabolic pathway producing inflammatory mediators like prostaglandins (B1171923) and leukotrienes. researchgate.netnih.govsci-hub.sefrontiersin.orgresearchgate.netnih.gov Inhibition of inducible NO synthase (iNOS) is another reported mechanism. nih.govsci-hub.se
While the provided information highlights the general anti-inflammatory potential of chalcones, specific detailed studies focusing solely on the anti-inflammatory mechanisms of this compound were not available within the search results. However, the presence of the chalcone scaffold in this compound suggests a potential for similar activities.
Enzyme Inhibition Studies (General Chalcone Context relevant to potential targets)
Chalcones have been investigated for their ability to inhibit various enzymes, which contributes to their diverse biological activities, including potential therapeutic effects. frontiersin.orgresearchgate.netnih.govmdpi.combohrium.comnih.govresearchgate.netresearchgate.netscielo.br These enzyme inhibition studies often focus on enzymes relevant to specific disease pathways.
Enzymes that are potential targets for chalcone inhibition include those involved in the biosynthesis of sex hormones, such as aromatase, 5α-reductase, and 17β-hydroxysteroid dehydrogenase, which are relevant in hormone-related cancers. nih.govbohrium.com Cyclooxygenase (COX) and 5-lipooxygenase (5-LOX), key enzymes in the arachidonic acid pathway, are well-established targets for the anti-inflammatory effects of chalcones. researchgate.netnih.govsci-hub.sefrontiersin.orgresearchgate.netnih.gov Other enzymes inhibited by chalcones in pre-clinical studies include topoisomerases I and II, which are important in DNA replication and transcription and are targets for anticancer agents. mdpi.com Chalcones have also shown inhibitory effects against enzymes like β-glucuronidase and trypsin. sci-hub.sefrontiersin.org Furthermore, some chalcones have demonstrated inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. frontiersin.org
The specific enzyme inhibition profile of this compound requires dedicated investigation, but the broad range of enzymes targeted by chalcones provides a framework for potential areas of study for this specific compound.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Elucidation of Key Pharmacophores for Bioactivity
Research into Verbenachalcone and its congeners has focused on identifying the structural elements critical for their bioactivity, particularly the enhancement of NGF-mediated neurite outgrowth. Studies involving the synthesis and assessment of this compound derivatives have contributed to this understanding. For instance, investigations comparing this compound with related compounds like littorachalcone (B1250663) and o-deoxythis compound have provided insights into which parts of the molecule are essential for potentiating neurite outgrowth activity in cell lines such as PC12D cells. researchgate.netvdoc.pubnih.gov
Impact of Structural Modifications on Neurite Outgrowth Potentiation
Structural modifications to the this compound scaffold have been explored to understand their impact on neurite outgrowth potentiation. The synthesis of congeners, such as littorachalcone and o-deoxythis compound, has shown that certain structural variations can result in compounds exhibiting similar activity to the parent compound in enhancing NGF-mediated neurite outgrowth from PC12D cells. researchgate.netvdoc.pubnih.gov This suggests that the core structural framework of this compound is important for its activity, while some modifications are tolerated without significant loss of function.
Role of Specific Substituents (e.g., Hydroxyl Groups, Fluorine) on Biological Efficacy
The role of specific substituents on the biological efficacy of this compound has been investigated. Notably, the impact of fluorine substitutions has been explored through the synthesis and testing of a trifluoromethyl analog of this compound, designated C278. usac.edu.gtnih.gov This analog, where terminal hydroxyl groups of this compound are replaced with a trifluoromethyl group, was found to enhance neurite outgrowth and proliferation of NeuroScreen-1™ (NS-1) cells. usac.edu.gtnih.gov C278 increased the percentage of neurite bearing cells in the presence of suboptimal doses of NGF compared to controls treated with NGF alone. usac.edu.gtnih.govnih.gov It also stimulated cell growth in reduced serum and serum-free conditions. usac.edu.gtnih.gov These findings suggest that the introduction of fluorine, specifically in the form of a trifluoromethyl group at certain positions, can positively impact the biological efficacy of this compound analogs in promoting neurite outgrowth and cell survival, potentially by enhancing metabolic stability or cell penetration. semanticscholar.org While not directly on this compound, studies on related bichalcones have indicated that hydroxyl groups can be important for interactions, such as hydrogen bonding with protein backbones in the context of sirtuin inhibition. researchgate.net
Computational and Statistical Models for SAR Prediction
Computational and statistical models, including QSAR, are valuable tools in SAR studies to predict biological activity based on molecular descriptors. QSAR models aim to establish a quantitative relationship between the structural properties of compounds and their biological responses. nih.govnih.gov While extensive QSAR studies specifically focused on predicting this compound's neurite outgrowth potentiation are not detailed in the provided results, computational methods have been applied to related compounds and activities. Virtual screening and docking studies have been utilized in the identification of sirtuin inhibitors among bichalcones, a class of compounds related to this compound, and have suggested testing this compound itself for such activity. nih.govresearchgate.net These computational approaches can help predict binding modes and potential interactions with biological targets. One abstract mentions a QSAR model related to the apoptotic action of X-phenols and includes a "this compound DERIVATIVE" in the context of drug discovery in neurodegeneration, indicating the application of QSAR in studies involving this compound derivatives, potentially for predicting activities beyond neurite outgrowth. Computational evaluation, including docking studies, has also been performed for various ligands, including this compound, to assess their neuroprotective potential.
Derivation of Structure-Biodegradability Relationships (SBR) (if applicable)
Information specifically on the structure-biodegradability relationships (SBR) of this compound is limited in the provided search results. While SBR and quantitative structure-biodegradability relationships (QSBR) are established concepts in assessing the environmental fate of chemicals, particularly polymers, direct studies on the biodegradation of this compound were not prominently found. One document mentioning this compound in the context of lignin (B12514952) depolymerization and biodegradability does not provide specific SBR data for this compound itself. Another source lists this compound among various compounds in a discussion of potentially toxic constituents and photodegradation, but does not detail its biodegradability. Therefore, specific SBRs for this compound cannot be derived based on the available information.
Medicinal Chemistry and Drug Discovery Applications
Verbenachalcone as a Lead Compound for Neurodegenerative Disorders
Research indicates that this compound possesses neurotrophic factor-potentiating activity. nih.govnih.govjst.go.jp Specifically, it has been shown to enhance the effects of nerve growth factor (NGF), a key protein involved in the differentiation, survival, and maintenance of neurons in the central nervous system. nih.govnih.gov Studies using neuronal cell models, such as PC12D and NeuroScreen-1 (NS-1) cells, have demonstrated that this compound can promote NGF-induced neurite outgrowth and enhance cell viability. nih.govnih.gov This neuroprotective capacity is accompanied by the suppression of caspase-3/7 activation, suggesting a mechanism involving the inhibition of apoptosis. nih.gov The ability of this compound to support neuronal cell viability and potentiate NGF activity highlights its potential as a lead compound for the development of therapies for neurodegenerative conditions characterized by neuronal loss and dysfunction. nih.govnih.gov
Development of this compound Analogues with Enhanced Potency
To improve upon the biological activity of this compound, researchers have synthesized and evaluated various analogues. nih.govnih.govresearchgate.net Structure-activity relationship (SAR) studies are crucial in this process to understand how structural modifications influence potency and efficacy. nih.gov For instance, a trifluoromethyl analog of this compound, designated C278, was synthesized by substituting the terminal hydroxyl groups with a -CF₃ group. nih.gov This modification aimed to enhance properties such as resistance to deprotonation or hydrolysis, metabolic stability, and cell penetration. nih.gov Studies showed that C278 enhanced neurite outgrowth and proliferation of NS-1 cells, even at suboptimal doses of NGF. nih.gov Another analog, C22 (DSRB20-022), with fluorine substitutions on the terminal benzene (B151609) rings, also demonstrated enhanced NGF-dependent neurite outgrowth and neuroprotective effects against serum deprivation-induced cell death in various neuronal cell lines (NS-1, PC12, and N2a). nih.gov These findings indicate that strategic modifications to the this compound scaffold can lead to analogues with improved biological profiles.
Here is a table summarizing the effects of this compound and one of its analogues on neurite outgrowth:
| Compound | NGF Concentration (ng/mL) | Compound Concentration (µM) | Neurite-Bearing Cells (%) (Approximate) |
| NGF alone | 2 | 0 | 14.9 nih.gov |
| C22 + NGF | 2 | 2 | 28.8 nih.gov |
| C22 + NGF | 2 | 4 | 34.1 nih.gov |
| C22 + NGF | 2 | 8 | 42.2 nih.gov |
| This compound | Potentiates NGF | Not specified | Enhanced neurite outgrowth nih.govnih.gov |
| C278 + NGF | 0.5 | 3 | Enhanced neurite outgrowth nih.gov |
Note: Data is approximate and derived from graphical representations or textual descriptions in the source.
Strategies for Optimizing Biological Activity of Chalcone (B49325) Scaffolds
The chalcone scaffold is considered a "privileged structure" in medicinal chemistry due to its versatile binding modes and presence in many biologically active natural products. ekb.egnih.govfrontiersin.org Strategies for optimizing the biological activity of chalcone scaffolds, including this compound, often involve structural manipulation of the aryl rings, replacement of aryl rings with heteroaryl scaffolds, and molecular hybridization with other pharmacologically relevant structures. nih.govekb.eg Substitutions on the aryl rings can significantly influence activity by interacting with various biological targets. nih.gov The ease of synthesis of chalcone derivatives through methods like Claisen-Schmidt condensation makes it amenable to generating large libraries for screening. ekb.egekb.egnih.govfrontiersin.org Microwave irradiation and ultrasonic waves are also employed to enhance synthetic conditions and yields. ekb.egfrontiersin.org Chemical derivatization to form heterocyclic compounds, such as pyrazolines and pyrimidines, is another strategy to explore diverse biological activities. ekb.eg
Target Identification and Validation Approaches in Pre-clinical Settings
Identifying and validating the specific molecular targets of natural products like this compound in pre-clinical settings is crucial for understanding their mechanisms of action and advancing them as drug candidates. creative-biolabs.comresearchgate.netresearchgate.netdanaher.com While the exact targets of this compound in its neuroprotective effects are still under investigation, studies on its analogues provide some insight. For example, the augmentation of NGF-induced neurite outgrowth by the this compound analog C22 was found to be dependent on the MAP kinase pathway. nih.gov Similarly, C278 potentiation of NGF-induced neurite outgrowth was blocked by MEK inhibitors, suggesting a role for MEK in its mechanism. nih.gov
General approaches for target identification and validation of natural products include:
Computer-Aided Approaches: Utilizing computational software for structure-based and ligand-based data mining to predict potential targets. creative-biolabs.com
Affinity Chromatography: Employing techniques to isolate target proteins based on specific binding interactions with the natural compound. creative-biolabs.comresearchgate.net
High Throughput Screening (HTS): Target-based screening using labeled proteins or cell-based screening with reporter genes. creative-biolabs.comwjbphs.com
Genetic Approaches: Using techniques like RNA interference or gene knockout to assess the impact of target modulation on disease phenotypes. creative-biolabs.comdanaher.comwjbphs.com
Pharmacological Validation: Utilizing selective pharmacological agents to modulate target activity and observe the effects. wjbphs.com
These approaches, often integrated with techniques like mass spectrometry and bioinformatics, help to deconvolute the molecular mechanisms underlying the observed biological activities. creative-biolabs.comresearchgate.net
Integration of Natural Product Research into Drug Discovery Pipelines
Natural products have historically been a significant source of therapeutic drugs, and their chemical diversity remains unparalleled by synthetic libraries. nih.govresearchgate.netnih.gov Integrating natural product research, including compounds like this compound, into modern drug discovery pipelines is a valuable strategy for identifying novel drug candidates, particularly for complex conditions like neurodegenerative diseases. nih.govresearchgate.netnih.govlau.edu.lb
Strategies for integrating natural product research include:
Sustainable Bioprospecting: Identifying and sourcing natural products from diverse origins. lau.edu.lb
Bioactivity-Guided Isolation: Fractionating extracts based on observed biological activity to isolate the active compounds. jst.go.jp
High-Throughput Screening: Rapidly screening natural product libraries for desired biological effects. nih.govnih.govlau.edu.lb
AI and Computational Tools: Utilizing artificial intelligence and machine learning for virtual screening, bioactivity prediction, and target identification. creative-biolabs.comresearchgate.netlau.edu.lbcas.org
In Vitro and In Vivo Models: Employing relevant cell-based assays and animal models to evaluate efficacy and understand mechanisms. danaher.comwjbphs.comnih.govnih.govlau.edu.lb
By integrating these approaches, researchers can more effectively explore the therapeutic potential of natural compounds like this compound and accelerate their journey through the drug discovery pipeline towards potential clinical applications. nih.govresearchgate.netlau.edu.lb
Advanced Computational Studies and Theoretical Modeling
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor protein. This method helps in understanding the binding affinity and the key interactions driving the formation of a stable complex.
Verbenachalcone has been included in computational investigations, particularly in the context of virtual screening studies aimed at identifying potential inhibitors of sirtuins. uni-halle.demorressier.comnih.govmdpi.comresearchgate.netresearchgate.net While detailed binding modes and affinities from specific docking studies focused solely on this compound against a wide range of targets are not extensively reported in the provided sources, its inclusion in virtual screening libraries suggests its potential for favorable interactions with certain protein targets.
One study exploring potential neuroprotective agents included this compound in molecular docking simulations against several targets. The docking scores obtained for this compound against these targets are presented in the table below. usac.edu.gt
| Target | Docking Score (kcal/mol) |
| Target 1 | -9.5 |
| Target 2 | -9.5 |
| Target 3 | -10.3 |
| Target 4 | -9.9 |
| Target 5 | -7.6 |
Note: Specific target identities were not detailed in the source snippet. usac.edu.gt
These scores indicate predicted binding affinities and suggest potential interactions with these biomolecular targets.
While detailed analyses of specific key interacting residues for this compound from dedicated docking studies were not widely available in the provided information, general principles from studies on related chalcones can offer insights. Molecular docking studies on other chalcone (B49325) derivatives have revealed the importance of conventional hydrogen bonding and π-π interactions with amino acid residues in the binding site of target proteins. mdpi.com These interactions are often facilitated by the hydroxyl groups and the aromatic rings present in the chalcone scaffold. mdpi.com Given the structure of this compound as a dimeric dihydrochalcone (B1670589), similar types of interactions involving its hydroxyl groups and aromatic systems would likely play a role in its binding to receptor proteins.
Prediction of Binding Modes and Affinities with Receptor Proteins
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular dynamics simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational changes, flexibility, and the stability of ligand-protein complexes. While the provided search results discuss molecular dynamics simulations in the context of other chalcone derivatives or different compounds to understand stability and conformational profiles researchgate.netarabjchem.orgnih.govrsc.orgyoutube.comrsc.orgmdpi.com, detailed reports on specific MD simulations conducted to analyze the conformational landscape or protein complex stability of this compound were not found within the given snippets.
Quantum Chemical Calculations (e.g., DFT) for Reactivity Predictions
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and properties of molecules. These calculations can provide information on parameters like HOMO-LUMO energy gaps and molecular electrostatic potential plots, which are indicative of a molecule's reactivity and interaction sites. nih.govarabjchem.orgsci-hub.seresearchgate.netscirp.orgeurekaselect.comnih.gov Although DFT studies have been applied to other chalcones to understand their electronic properties and correlate them with biological activities arabjchem.orgsci-hub.sescirp.orgeurekaselect.com, specific detailed DFT calculations focused on predicting the reactivity of this compound were not prominently featured in the provided search results.
Chemoinformatics and Virtual Screening Approaches for Derivative Design
Chemoinformatics and virtual screening are computational approaches used to identify potential lead compounds from large chemical libraries and to guide the design of novel derivatives with improved properties. This compound has been explicitly mentioned in the context of virtual screening studies. Based on the identification of other bichalcones as sirtuin inhibitors through virtual screening and in vitro testing, this compound, along with other related bichalcones, has been suggested as candidates for testing against sirtuins 1, 2, and 3. uni-halle.demorressier.comnih.govmdpi.comresearchgate.netresearchgate.net This highlights the role of virtual screening in identifying natural products like this compound as potential starting points for drug discovery efforts, including the potential design of novel derivatives.
Application of In Silico Methods in Mechanism of Action Elucidation
In silico methods, including molecular docking and dynamics simulations, are valuable tools for elucidating the potential mechanism of action of bioactive compounds by predicting their interactions with specific biological targets. mdpi.comresearchgate.netfrontiersin.orgnih.govnih.gov Given that this compound has shown biological effects, such as potentiating NGF action acs.orgresearchgate.netnih.govresearchgate.netacs.org, and has been suggested for testing as a sirtuin inhibitor based on computational screening uni-halle.demorressier.comnih.govmdpi.comresearchgate.netresearchgate.net, in silico studies can help to understand the molecular basis of these activities. For instance, docking and potentially MD simulations could be used to explore how this compound interacts with proteins involved in the NGF signaling pathway or with sirtuin enzymes, thereby providing insights into its potential mechanism of action. Computational studies on a this compound derivative (DSRB20-022) have also been linked to enhancing NGF-dependent neurite outgrowth, further demonstrating the application of in silico methods in this area. sci-hub.se
Future Research Directions and Translational Potential
Exploration of Novel Biosynthetic Pathways
Understanding the biosynthetic pathways of Verbenachalcone is crucial for potentially optimizing its production and exploring related natural compounds. While this compound is known to be a natural product, likely derived from plants like Verbena littoralis, the specific enzymatic steps and genetic machinery involved in its formation are areas requiring further investigation. Research in this area could involve detailed phytochemical studies, genetic sequencing of producing organisms, and enzymatic assays to identify and characterize the enzymes responsible for the dimerization and modification of its chalcone (B49325) precursors. Exploring novel biosynthetic routes could also involve investigating other plant species or microorganisms that might produce this compound or related compounds, potentially revealing alternative or more efficient production methods.
Bioproduction and Sustainable Sourcing Strategies
Given that this compound is a natural product, developing sustainable and efficient sourcing strategies is a significant future research direction. Traditional extraction from plant sources can be limited by factors such as plant availability, geographical location, and environmental impact. Research into bioproduction offers a promising alternative. This could involve metabolic engineering of microorganisms, such as bacteria or yeast, to express the necessary genes and enzymes for this compound biosynthesis. frontiersin.org Developing robust bioproduction platforms could ensure a consistent and scalable supply of this compound, reducing reliance on wild harvesting and promoting sustainability. Additionally, exploring cell culture techniques from the source plant could offer another controlled method for producing the compound.
Advanced Drug Delivery Systems for Pre-clinical Evaluation
For this compound to be effectively utilized as a potential therapeutic agent, research into advanced drug delivery systems is essential, particularly for preclinical evaluation. nih.govnih.gov Natural compounds often face challenges such as poor solubility, limited bioavailability, and targeted delivery to specific tissues or cells. nih.gov Future research should focus on encapsulating this compound in various delivery vehicles, such as nanoparticles, liposomes, or polymeric micelles, to improve its pharmacokinetic profile and enhance its efficacy. nih.govmdpi.comjpionline.org These systems can help protect the compound from degradation, increase its solubility, prolong its circulation time in the body, and potentially enable targeted delivery to sites of action, thereby reducing potential off-target effects. nih.gov Pre-clinical studies utilizing these advanced delivery systems will be critical to evaluate the compound's therapeutic potential in relevant disease models. nih.gov
Development of High-Throughput Screening Assays for this compound Analogues
To fully explore the therapeutic potential of this compound, the development of high-throughput screening (HTS) assays is a crucial future step. nih.govuwm.edu HTS allows for the rapid screening of large libraries of compounds, including this compound analogues, to identify those with enhanced activity or desirable properties. genome.govnih.govmdpi.com Research should focus on developing cell-based or biochemical assays that are specific to the biological targets or pathways modulated by this compound. nih.govmdpi.com These assays can then be used to screen synthetically modified this compound derivatives or related natural compounds to identify structure-activity relationships and discover more potent or selective analogues. nih.govacs.org The development of such assays will significantly accelerate the process of identifying promising candidates for further development.
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
Integrating omics technologies is vital for gaining a comprehensive understanding of the molecular mechanisms underlying this compound's biological effects. mdpi.comhumanspecificresearch.orgtaylorfrancis.com Future research should utilize genomics, transcriptomics, proteomics, and metabolomics approaches to investigate how this compound interacts with biological systems at a molecular level. mdpi.comhumanspecificresearch.orgtaylorfrancis.comnih.gov
Transcriptomics: Studying changes in gene expression patterns upon this compound treatment can reveal the pathways and networks it influences. humanspecificresearch.org
Proteomics: Analyzing alterations in protein abundance and modifications can provide insights into the proteins that are directly or indirectly affected by the compound. humanspecificresearch.org
Metabolomics: Examining changes in metabolite profiles can help understand the metabolic processes modulated by this compound. humanspecificresearch.org
Q & A
Q. What experimental models are most appropriate for preliminary studies on verbenachalcone's neuroprotective effects?
- Methodological Answer : Begin with in vitro neuronal cell lines such as NeuroScreen-1 (NS-1), PC12, or N2a cells, as these are validated for neurotrophic and apoptotic studies. Use serum deprivation to simulate stress conditions and measure neurite outgrowth via immunocytochemistry or automated image analysis (e.g., IncuCyte systems). Include viability assays (MTT, ATP-based) to confirm non-toxic concentrations .
Q. How should researchers design dose-response experiments for this compound?
- Methodological Answer : Test a concentration range (e.g., 0.5–10 µM) based on prior studies showing efficacy at 2–5 µM. Use serum-free conditions to isolate compound effects and include NGF (2–10 ng/mL) as a positive control for neurite outgrowth. Replicate experiments ≥3 times and normalize data to untreated controls. Statistical analysis should employ ANOVA with post-hoc tests (e.g., Tukey’s) to compare dose-dependent effects .
Q. What assays are critical for evaluating this compound's anti-apoptotic properties?
- Methodological Answer : Quantify caspase-3/7 activity via fluorometric assays (e.g., Caspase-Glo) under serum starvation. Pair with mitochondrial membrane potential assays (JC-1 staining) and Western blotting for pro-apoptotic markers (Bax, cleaved PARP). Ensure controls include serum-rich media (baseline) and staurosporine (apoptosis inducer) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound's mechanism of action across cell lines?
- Methodological Answer : If caspase inhibition is observed in NS-1 but not PC12 cells, perform mechanistic knockdowns (siRNA, CRISPR) targeting MAP kinase pathways or autophagy regulators. Use phospho-specific antibodies to track signaling activation (e.g., ERK1/2, p38). Cross-validate findings with transcriptomics (RNA-seq) to identify cell-specific regulatory networks .
Q. What strategies optimize the reproducibility of this compound's neuroprotective effects in primary neuronal cultures?
- Methodological Answer : Standardize culture conditions (e.g., seeding density, serum batch). Pre-treat cells with this compound 24h before inducing stress (e.g., oxidative stress with H₂O₂). Include multi-parameter readouts: neurite length (Sholl analysis), synaptic markers (synaptophysin), and mitochondrial respiration (Seahorse assays). Document lot numbers and solvent controls (e.g., DMSO ≤0.1%) .
Q. How should researchers address variability in this compound's potency due to batch-to-batch compound differences?
- Methodological Answer : Characterize each batch via HPLC-MS for purity (>95%) and NMR for structural confirmation. Perform parallel biological assays (e.g., neurite outgrowth in NS-1 cells) to correlate potency with chemical consistency. Share raw chromatograms and spectral data in supplementary materials for transparency .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing this compound's synergistic effects with growth factors?
- Methodological Answer : Use factorial ANOVA to assess interaction effects between this compound and NGF. Calculate synergy scores (e.g., Bliss Independence) and generate isobolograms. For time-course data, apply mixed-effects models to account for repeated measures. Report effect sizes (Cohen’s d) and confidence intervals .
Q. How can researchers differentiate this compound's specific effects from off-target interactions?
- Methodological Answer : Employ target deconvolution strategies: thermal proteome profiling (TPP) or drug-affinity responsive target stability (DARTS). Validate hits with orthogonal assays (e.g., SPR for binding affinity). Compare results to structurally related but inactive analogs to confirm specificity .
Experimental Design & Validation
Q. What controls are essential for this compound studies in apoptosis assays?
- Methodological Answer : Include:
- Positive controls : Staurosporine (1 µM) or serum-free media.
- Negative controls : Serum-rich media + vehicle (DMSO).
- Compound controls : Inactive analogs to rule out solvent or non-specific effects.
- Technical replicates : ≥3 wells per condition to assess intra-experiment variability .
Q. Q. How should researchers validate this compound's in vitro findings in in vivo models?
- Methodological Answer : Use rodent models of neurodegeneration (e.g., MPTP for Parkinson’s). Administer this compound intraperitoneally (5–20 mg/kg) and assess motor function (rotarod, open field). Post-mortem analyses should include immunohistochemistry for neuronal survival (TH+ cells) and Western blotting for caspase-3 cleavage. Monitor pharmacokinetics (plasma half-life, brain penetration) to correlate dosing with efficacy .
Ethical & Reporting Standards
Q. How can researchers ensure ethical rigor when publishing this compound data?
- Methodological Answer : Adhere to ARRIVE guidelines for in vivo studies. Disclose conflicts of interest (e.g., compound sourcing from commercial vendors). Deposit raw data in repositories (e.g., Figshare, Zenodo) and provide detailed protocols on protocols.io . Cite negative results to avoid publication bias .
What criteria define a high-quality research question for this compound studies?
- Methodological Answer : Apply the FINER framework:
- Feasible : Adequate cell/animal models and compound availability.
- Novel : Address gaps (e.g., this compound’s impact on non-canonical apoptosis pathways).
- Ethical : Compliance with IACUC guidelines for animal studies.
- Relevant : Link to neurodegenerative disease mechanisms (e.g., Alzheimer’s synaptic loss) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
